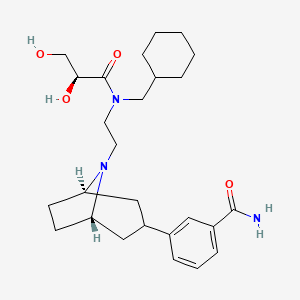
AZD9898
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD9898 is an orally active leukotriene-C4 synthase (LTC4S, glutathione S-transferase II) inhibitor . It has been used as a candidate for a potentially active pharmaceutical ingredient . It has been developed for the treatment of asthma driven by cysteinyl leukotrienes (CysLTs) .
Chemical Reactions Analysis
AZD9898 form A hydrate undergoes dehydration upon heating to give anhydrous form B . Further heating results in a solid–solid phase transition to a new anhydrous phase, form C .Wissenschaftliche Forschungsanwendungen
Database Management and Scientific Research Infrastructure
The novel DBMS-oriented research infrastructure, Arizona Database Laboratory (AZDBLab), supports database researchers in conducting large-scale empirical studies across multiple DBMSes. It allows extensive testing of hypotheses on query optimizer behavior by running and analyzing a vast number of queries on different DBMSes. This infrastructure facilitates a scientific approach to understanding query optimizers, which can lead to better-engineered database systems (Suh, Snodgrass, & Zhang, 2014).
Enhancement of Scientific Software Frameworks
Scientific software frameworks have emerged to grid-enable existing applications and to develop new applications from scratch. These frameworks contrast with traditional scientific software, which is often written from scratch by scientists. The use of such frameworks can improve programming productivity by allowing the rapid assembly of applications from existing component libraries. Scientific software frameworks are crucial for improving the development, use, and maintenance of scientific research applications or codes, which are known for their complexity (Appelbe, Moresi, Quenette, & Simter, 2007).
Data-Intensive Scientific Analysis
Research scientists use various scientific software applications to support their data-intensive analyses and processes. Enabling technologies like workflow, service, and portal technologies are essential to address the requirements of interoperability, integration, automation, reproducibility, and efficient data handling in scientific processes. No single technology can meet all the essential requirements of scientific processes, which necessitates the use of hybrid technologies for supporting data-intensive research (Yao, Rabhi, & Peat, 2014).
Scientific Research Management Systems
Management systems tailored for scientific research address the unique characteristics and business functions of scientific research. These systems, such as the multilayer enterprise application system based on the SSH integrated framework, improve system scalability, maintainability, stability, and development efficiency. They play a crucial role in handling the complexities associated with scientific research project management (Li, 2012).
Empowering Scientists Through Software Design
Modern scientific research increasingly relies on digital tools. Systems like the Taverna Workbench and the myExperiment social website for sharing scientific experiments are designed to empower scientists by enabling them to write workflows and scripts that automate routine activities. These systems embody principles of software design and user engagement that are specifically tailored to meet the needs of the scientific community (Roure & Goble, 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
2042347-69-1 |
|---|---|
Molekularformel |
C20H19ClF3N3O4 |
Molekulargewicht |
457.8342 |
IUPAC-Name |
(1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid |
InChI |
InChI=1S/C20H19ClF3N3O4/c1-20(2,24)8-27(14-5-11(21)12(22)6-13(14)23)15-7-25-16(18(26-15)31-3)17(28)9-4-10(9)19(29)30/h5-7,9-10H,4,8H2,1-3H3,(H,29,30)/t9-,10-/m0/s1 |
InChI-Schlüssel |
RVMWIVNHZMXEHS-UWVGGRQHSA-N |
SMILES |
O=C([C@@H]1[C@@H](C(C2=NC=C(N(C3=CC(Cl)=C(F)C=C3F)CC(C)(F)C)N=C2OC)=O)C1)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD9898; AZD-9898; AZD 9898; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Ethoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenylamino)-5-methyl-11-(methylsulfonyl)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B605709.png)
![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B605710.png)


![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)


![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)
![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)